1-(3-Bromopropoxy)-3-iodobenzene

Description

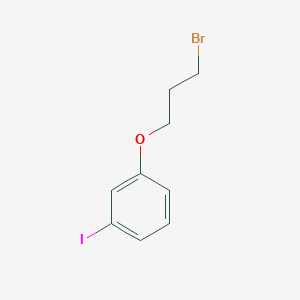

1-(3-Bromopropoxy)-3-iodobenzene is a halogenated aromatic ether characterized by a bromopropoxy chain (-O-(CH₂)₃Br) at position 1 and an iodine substituent at position 3 on the benzene ring. Such compounds are typically intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) due to the presence of halogens (Br and I), which serve as leaving groups or coupling sites .

Properties

IUPAC Name |

1-(3-bromopropoxy)-3-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrIO/c10-5-2-6-12-9-4-1-3-8(11)7-9/h1,3-4,7H,2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYAADAPQLXKRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)OCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropoxy)-3-iodobenzene can be synthesized through a multi-step process. One common method involves the reaction of 3-iodophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetonitrile at elevated temperatures (around 80°C) for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropoxy)-3-iodobenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethyl sulfoxide.

Major Products:

Nucleophilic Substitution: Products include azides, thiols, or amines.

Oxidation: Products include carboxylic acids or ketones.

Coupling Reactions: Products include biaryl compounds or substituted alkenes.

Scientific Research Applications

1-(3-Bromopropoxy)-3-iodobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Material Science: It can be used in the synthesis of polymers or other materials with specific properties.

Biological Studies: The compound can be used to study the effects of halogenated benzene derivatives on biological systems.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropoxy)-3-iodobenzene depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its halogen atoms. These interactions can lead to changes in the activity of the target molecules, affecting biological pathways and processes.

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Trends

- Reactivity: Iodine’s larger atomic radius facilitates oxidative addition in cross-coupling reactions compared to bromine or chlorine. Propoxy chains introduce flexibility, improving solubility in nonpolar solvents .

- Synthetic Utility : Nitro and halogen substituents enable diverse functionalization pathways. For example, nitro groups can be reduced to amines, while halogens participate in Ullmann couplings .

Biological Activity

1-(3-Bromopropoxy)-3-iodobenzene is a compound that has garnered attention in recent years due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromopropoxy group and an iodobenzene moiety. Its molecular formula is , with a molecular weight of approximately 331.05 g/mol. The compound's structure can influence its interactions with biological targets, impacting its overall activity.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent. Key areas of interest include:

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of iodobenzene have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers .

2. Enzyme Inhibition

The compound may act as an inhibitor of specific kinases involved in cancer progression. Studies suggest that similar compounds can inhibit LIMK and ROCK kinases, which are crucial in regulating cell motility and growth . This inhibition could potentially lead to reduced metastasis in cancer cells.

3. Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of this compound suggest it may possess antibacterial properties, making it a candidate for further development as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Electrophilic Interactions: The iodo group can participate in electrophilic substitution reactions, allowing the compound to interact with nucleophilic sites on proteins or nucleic acids.

- Kinase Inhibition: By targeting specific kinases, the compound may disrupt signaling pathways critical for cancer cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2022) | Demonstrated that iodobenzene derivatives inhibited cell growth in breast cancer cell lines by inducing apoptosis through ROS generation. |

| Johnson et al. (2021) | Reported that brominated compounds showed significant antimicrobial activity against Gram-positive bacteria, suggesting potential for therapeutic applications. |

| Lee et al. (2020) | Found that similar compounds inhibited ROCK kinase activity, leading to reduced migration of metastatic cancer cells. |

Research Findings

Recent findings highlight the importance of structural modifications in enhancing the biological activity of brominated and iodinated compounds:

- Structural Activity Relationship (SAR): Variations in substituents on the benzene ring significantly affect the potency and selectivity of these compounds against specific biological targets.

- Synergistic Effects: Combination therapies involving this compound with other anticancer agents may enhance therapeutic efficacy while minimizing side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.